[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound with significant implications across various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the condensation of 3-(difluoromethyl)-1-methylpyrazole with 6,7-dimethoxy-3,4-dihydroisoquinoline under controlled conditions. The reaction may require the use of specific catalysts, solvents, and temperature regulations to ensure the desired product's purity and yield.
Industrial Production Methods:
Industrial production of this compound might leverage scalable synthetic routes such as batch or continuous-flow processes. Advanced techniques like crystallization and chromatography are essential to purify the product. The process parameters, including pressure, temperature, and reagent concentrations, are meticulously controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo a variety of chemical reactions, including:
Oxidation: Transforming the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involving the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Where one functional group is replaced by another, typically involving halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating mixtures like sulfuric and nitric acid.
Major Products Formed:
The products vary based on the type of reaction. For instance, oxidation might yield a more oxidized form with additional oxygen functionalities, while reduction could produce a compound with fewer oxygen atoms or additional hydrogen atoms. Substitution reactions typically result in new compounds where specific hydrogen atoms have been replaced by other functional groups.
Scientific Research Applications
The compound [3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has diverse applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in developing pharmaceuticals and agrochemicals.
Biology: Investigated for its potential to interact with biological macromolecules, influencing enzymatic activities and cellular processes.
Medicine: Studied for its therapeutic potential, particularly in developing drugs targeting specific pathways in disease treatment.
Industry: Utilized in creating materials with specific properties, such as polymers and specialty chemicals for various industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: Often binds to proteins, enzymes, or receptors, modulating their function and altering biochemical pathways.
Pathways Involved: May influence pathways related to cell signaling, gene expression, or metabolic processes, leading to a range of biological effects.
Comparison with Similar Compounds
When comparing [3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone to similar compounds:
Uniqueness: The unique combination of difluoromethyl and methanone groups distinguishes it from other pyrazole or isoquinoline derivatives, providing specific chemical reactivity and biological activity.
Similar Compounds: Includes other pyrazole-based compounds or isoquinoline derivatives that might share certain functional groups but differ in overall structure and activity.
Overall, this compound stands out for its unique structural features and diverse applications across various fields.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-21-9-12(15(20-21)16(18)19)17(23)22-5-4-10-6-13(24-2)14(25-3)7-11(10)8-22/h6-7,9,16H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASSMSTDWFFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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